Nucleophilic Substitution: This method involves reacting 4-chloro-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with (R)- or (S)-1-phenylethylamine. This reaction yields the desired enantiomer, (R)- or (S)-6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, respectively. []
Microwave-assisted synthesis: The compound can be synthesized by reacting 4-chloro-6,7-dimethoxyquinazoline and 3-(trifluoromethyl)aniline in a domestic microwave oven at 580 W. This method boasts a high yield of 93%. []
Molecular Structure Analysis
Single-crystal X-ray diffraction: This technique was used to determine the crystal structures of both the (R)- and (S)-enantiomers of 6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. []
Crystal packing: The analysis revealed that the crystal packing of 6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is stabilized by intermolecular interactions. These include N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds and π–π stacking interactions between the quinazoline rings of neighboring molecules. []
Physical and Chemical Properties Analysis
Chirality: 6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine exists as two enantiomers, (R)- and (S)-, due to the chiral center at the 1-phenylethyl substituent. []
Crystal Systems and Space Groups:
(R)-enantiomer: Crystallizes in the tetragonal system, space group P43. []
(S)-enantiomer: Crystallizes in the tetragonal system, space group P41. []
Solubility: While not explicitly mentioned for this compound, its ethanol disolvate form suggests solubility in ethanol. []
Applications
Antitumor Activity: The (R)-enantiomer of 6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine displayed higher antitumor activity against the MCF-7 breast cancer cell line compared to gefitinib, a known EGFR tyrosine kinase inhibitor. [] This suggests its potential as a lead compound for developing novel anticancer agents.
Compound Description: This compound features a quinazoline scaffold with a 6,7-dimethoxy substitution pattern, similar to the main compound. The key difference lies in the substitution on the phenyl ring attached to the amine nitrogen. In this related compound, a trifluoromethyl group is present at the 3-position of the phenyl ring, while the main compound has a 1-phenylethyl substituent. []
Relevance: This compound highlights the importance of the quinazoline scaffold and the 6,7-dimethoxy substitution pattern, which are also present in 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. [] The variation in the amine substituent suggests its potential role in influencing biological activity or physicochemical properties.
Relevance: The shared quinazoline-4-amine core between these derivatives and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine suggests the core's potential significance in biological activity, particularly targeting P-gp. [] The structural variations, such as the dimethoxydihydroisoquinoline moiety and linker, provide valuable insights into optimizing P-gp inhibitory activity and exploring structure-activity relationships.
Compound Description: These compounds, designed as potential anxiolytic and antidepressant agents, share the 6,7-dimethoxyquinazoline core with 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. [] The major difference lies in the presence of two amine substituents at the 2 and 4 positions of the quinazoline ring, with one being a substituted benzyl group and the other a propyl group. []
Relevance: The similar 6,7-dimethoxyquinazoline core structure between these compounds and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine suggests its potential as a pharmacophore for exploring anxiolytic and antidepressant activities. [] Variations in the amine substituents highlight the potential to fine-tune pharmacological profiles within this structural class.
Compound Description: This compound is a potent EGFR inhibitor designed to interact with a specific water network within the EGFR active site. [] The structure closely resembles 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, sharing the 6,7-dimethoxy-N-(3-ethynylphenyl)-4-amino motif. The key difference lies in the core heterocycle, with this compound incorporating a quinoline instead of a quinazoline. []
Relevance: The structural similarity between compound 1 and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine highlights the shared pharmacophoric elements contributing to EGFR inhibitory activity. [] The subtle difference in the core heterocycle emphasizes the impact of even minor structural modifications on target selectivity and potency.
Compound Description: This compound is another potent EGFR inhibitor, closely related to compound 1 and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. It features the same 6,7-dimethoxy-N-(3-ethynylphenyl)-4-amino motif but retains the quinazoline core as in 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. []
Relevance: The close structural similarity between compound 4 and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, only differing in the 1-phenylethyl substituent, further emphasizes the potential importance of the shared core structure in EGFR inhibition. [] This comparison highlights the potential for modulating activity and selectivity by modifying the substituent on the amine nitrogen.
Compound Description: This compound represents a potent inhibitor of the UCH-2 chordoma cell line. It shares the 6,7-dimethoxyquinolin-4-amine core with compound 1 but features a (4-methylbenzyl)oxyphenyl substituent on the amine nitrogen. []
Relevance: Although structurally similar to compound 1, compound 18's distinct activity against UCH-2 chordoma cells suggests that modifications to the amine substituent can lead to diverse biological profiles, even within a series of structurally related compounds. [] This finding further supports the exploration of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine and its derivatives for various therapeutic applications.
Compound Description: This compound, identified as a promising starting point for developing dual inhibitors of wild-type BTK and the drug-resistant C481S mutant, shares the 6,7-dimethoxyquinazolin-4-amine core with 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. [] The key difference lies in the amine substituent, with this compound having a 3,5-dimethoxyphenyl group instead of 1-phenylethyl. []
Relevance: The structural similarity between this compound and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, particularly the shared 6,7-dimethoxyquinazolin-4-amine core, suggests the potential of this scaffold for targeting BTK. [] The variation in the amine substituent provides insights for designing new BTK inhibitors and further exploring structure-activity relationships.
Compound Description: This compound is a chemically modified version of compound 1 (N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine) designed to improve physicochemical properties while retaining BTK inhibitory activity. [] It maintains the 6,7-dimethoxyquinazolin-4-amine core but replaces the 3,5-dimethoxyphenyl substituent with a pyridin-3-yl group. []
Relevance: Compound 12 demonstrates the feasibility of modifying the amine substituent in 6,7-dimethoxyquinazolin-4-amine derivatives to enhance drug-like properties without compromising activity. [] This finding encourages the exploration of different substituents on the amine nitrogen of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine to potentially enhance its therapeutic potential.
Relevance: Despite the structural differences, DMQCd highlights the potential of the 6,7-dimethoxyquinazolin-4-amine core for developing novel ABCG2 inhibitors. [] The distinct substituents in DMQCd compared to 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine offer insights for exploring structure-activity relationships and optimizing activity against ABCG2.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.